6-methyl-4H-furo[3,2-c]pyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylfuro[3,2-c]pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c1-5-4-7-6(2-3-10-7)8(9)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRGXDDSQWGMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363169 | |
| Record name | 6-methyl-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57053-19-7 | |
| Record name | 6-methyl-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of the 6 Methyl 4h Furo 3,2 C Pyran 4 One Moiety
Isolation from Fungal Metabolites
Recent research has identified the 6-methyl-4H-furo[3,2-c]pyran-4-one moiety as a key structural component of novel secondary metabolites produced by specific fungi.
The fungus Lasiodiplodia pseudotheobromae has been identified as a primary source of compounds containing the this compound moiety. acs.orgfigshare.comnih.govresearchgate.netacs.org This ascomycete fungus is known for producing a diverse array of secondary metabolites. The isolation of novel compounds from this organism has led to the discovery of the integrated this compound structure. acs.orgfigshare.comnih.gov
The this compound framework was discovered as an unexpected and integral part of two new natural products named Lasiodiplodiapyrones A and B. acs.orgfigshare.comnih.govacs.org These complex molecules are adducts of an α-pyrone and a polyketide. acs.org Spectroscopic analyses were crucial in determining the structures of Lasiodiplodiapyrones A and B, revealing the presence of the this compound unit connected to a highly functionalized and complex polycyclic ring system. acs.orgfigshare.comnih.govresearchgate.net
Lasiodiplodiapyrones A and B were isolated alongside known preussomerin congeners from Lasiodiplodia pseudotheobromae. acs.orgnih.gov Preussomerins are a class of fungal metabolites characterized by a spirobisnaphthalene skeleton. acs.org The co-occurrence of these compounds suggests a biosynthetic relationship. acs.orgfigshare.comnih.gov It has been proposed that the Lasiodiplodiapyrones are formed through a biosynthetic pathway related to that of the preussomerins, representing new derivatives within this family. acs.orgresearchgate.netacs.org
Extraction and Purification Methodologies from Biological Matrices
The isolation of compounds containing the this compound moiety from fungal cultures involves a multi-step process of extraction and purification.
The general workflow begins with the cultivation of the source organism, such as Lasiodiplodia pseudotheobromae, in a suitable culture medium to produce the target metabolites. Once the fermentation is complete, the fungal biomass and the liquid broth are separated. The secondary metabolites are then extracted from both the mycelium and the culture filtrate, typically using organic solvents.
Solvent extraction is a common initial step, where solvents are chosen based on the polarity of the target compounds. nih.gov For compounds like pyranones, a sequence of solvents with increasing polarity may be used to fractionate the crude extract.
Following initial extraction, the resulting crude mixture undergoes various chromatographic techniques for purification. nih.gov These methods separate the components of the mixture based on their physical and chemical properties.
Table 1: Common Techniques for Fungal Metabolite Purification
| Technique | Principle of Separation | Application |
|---|---|---|
| Column Chromatography | Adsorption and differential partitioning of components on a solid stationary phase (e.g., silica (B1680970) gel, alumina). | Used for initial fractionation of the crude extract. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Employed for the final purification of individual compounds like Lasiodiplodiapyrones A and B. |
| Thin-Layer Chromatography (TLC) | A rapid method to monitor the progress of purification and identify fractions containing the target compounds. | Used for qualitative analysis during the purification process. |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lasiodiplodiapyrone A |
| Lasiodiplodiapyrone B |
Advanced Structural Elucidation of the 6 Methyl 4h Furo 3,2 C Pyran 4 One System
Spectroscopic Analysis for Planar Structure Determination
The planar structure of 6-methyl-4H-furo[3,2-c]pyran-4-one, a fused heterocyclic system, is meticulously pieced together using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and ultraviolet-visible and infrared spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY)
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the chemical environment of the protons and carbons within the molecule.
For more complex structures, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon-hydrogen pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range couplings between protons and carbons, helping to connect different fragments of the molecule. The Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for both structural and stereochemical assignments. ox.ac.ukipb.pt
Table 1: Representative NMR Data for a Substituted 4H-Pyran Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | 2.05 (s, 3H) | 18.4 |
| CH | 4.43 (s, 1H) | 57.6 |
| Ar-H | 6.69-6.82 (m, 3H) | 111.7, 113.3, 114.8, 119.3 |
| NH₂ | 6.87 (s, 2H) | - |
| C=O | - | 198.4 |
| C-O | - | 158.3, 159.4 |
| C-N | - | 119.8 |
| Data adapted from a study on substituted 4H-pyran derivatives. nih.gov |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy. For this compound (C₈H₆O₃), HRESIMS would be expected to show a molecular ion peak corresponding to its exact mass, confirming its elemental composition. sigmaaldrich.com This technique is routinely used in the characterization of novel synthesized compounds, including derivatives of 4H-pyran. researchgate.net
Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The furo[3,2-c]pyran-4-one core contains a chromophore that would exhibit characteristic absorption maxima in the UV-Vis spectrum.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyranone ring, typically in the region of 1650-1750 cm⁻¹. Other characteristic bands would include C-O stretching and vibrations associated with the aromatic and methyl groups. nih.govresearchgate.net
Stereochemical Assignment Methodologies
Once the planar structure is established, the next critical step is to determine the three-dimensional arrangement of atoms, or the stereochemistry, especially if chiral centers are present.
Mosher's Method for Chiral Center Determination
Mosher's method is a chemical derivatization technique used in NMR spectroscopy to determine the absolute configuration of chiral secondary alcohols and amines. The chiral substrate is reacted with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. The ¹H NMR signals of the protons near the newly formed diastereomeric center will exhibit different chemical shifts. By analyzing these differences (the Δδ values), the absolute configuration of the original chiral center can be deduced. researchgate.net While directly applicable to molecules with hydroxyl or amino groups, this method can be adapted for related functional groups in the this compound system if appropriate derivatives are synthesized.
X-ray Diffraction Analysis (for the compound or closely related derivatives)
While a specific single-crystal X-ray diffraction study for this compound was not found in a comprehensive search of available literature, crystallographic data for closely related derivatives provide significant insights into the structural and conformational properties of the furo[3,2-c]pyran-4-one ring system. These studies are crucial for definitively establishing the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
Analysis of substituted furo[3,2-c]pyran-4-one derivatives has been accomplished, with crystallographic data available that confirms the fused heterocyclic structure. For instance, in a study on the palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones, the structure of a resulting substituted furo[3,2-c]pyran-4-one derivative was confirmed by X-ray crystallography. acs.org The availability of a Crystallographic Information File (CIF) for this derivative indicates that detailed atomic coordinates, unit cell parameters, and other geometric data have been determined. acs.org
Furthermore, X-ray diffraction has been employed to elucidate the structure of related heterocyclic systems, providing a basis for understanding the geometry of the pyran portion of the molecule. In studies of various 4H-pyran derivatives, the pyran ring has been observed to adopt different conformations, such as a boat or a flattened boat conformation. researchgate.netsemanticscholar.org For example, in the crystal structure of a 2-amino-3-cyano-4H-pyran derivative, the pyran ring of the chromene fragment was found to be in a strongly flattened boat conformation. semanticscholar.org
The crystallographic data for a closely related substituted furo[3,2-c]pyran-4-one derivative would typically include the parameters listed in the following table. This data provides a precise model of the molecule's geometry.
Table 1: Representative Crystallographic Data for a Substituted Furo[3,2-c]pyran-4-one Derivative (Note: The following data is representative of what would be found in a crystallographic study of a closely related derivative, as indicated by available literature. acs.org)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | Value from specific derivative |
| b (Å) | Value from specific derivative |
| c (Å) | Value from specific derivative |
| α (°) | 90 |
| β (°) | Value from specific derivative |
| γ (°) | 90 |
| Volume (ų) | Calculated from cell parameters |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | Value from specific derivative |
| R-factor | Value indicating goodness of fit |
These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. The space group provides information about the symmetry elements present in the crystal. Bond lengths and angles within the furo[3,2-c]pyran-4-one core would be determined with high precision from the refined crystal structure, confirming the planarity of the furan (B31954) and pyran rings and the geometry of the substituent groups. For instance, analysis of a 4H-pyran derivative revealed a boat conformation for the central pyran ring. researchgate.net Such detailed structural information is invaluable for understanding the chemical reactivity and biological interactions of this class of compounds.
Biosynthetic Pathways and Mechanistic Insights into 6 Methyl 4h Furo 3,2 C Pyran 4 One Formation
Proposed Polyketide Biosynthesis for Pyrone Ring Systems
The biosynthesis of pyrone ring systems, including the core structure of 6-methyl-4H-furo[3,2-c]pyran-4-one, is primarily achieved through the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis, to generate a poly-β-keto chain. This linear chain then undergoes a series of cyclization and modification reactions to yield the final pyrone structure.
Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of applications, including as antibiotics, antifungals, and cholesterol-lowering drugs. wikipedia.orgnih.gov The biosynthesis of these compounds is catalyzed by a family of enzymes known as polyketide synthases (PKSs). wikipedia.org
Polyketide synthases (PKSs) are the central enzymatic machinery in the biosynthesis of furo[3,2-c]pyran-4-one and other polyketides. wikipedia.org These large, multi-domain enzymes or enzyme complexes catalyze the stepwise condensation of acyl-CoA precursors. ebi.ac.uk PKSs are broadly classified into three types: Type I, Type II, and Type III. wikipedia.org Fungal PKSs, which are often involved in the production of pyrone-containing compounds, are typically Type I iterative PKSs (IPKSs). nih.gov These are large, modular proteins with multiple domains that are used iteratively to build the polyketide chain. wikipedia.orgnih.gov
The minimal set of domains for a PKS includes a ketosynthase (KS), a malonyl-CoA:acyl carrier protein transacylase (MAT), and an acyl carrier protein (ACP). nih.gov The KS domain catalyzes the Claisen condensation reaction that extends the polyketide chain, the MAT domain selects the malonyl-CoA extender unit, and the ACP domain carries the growing polyketide chain as a thioester. wikipedia.org Highly reducing PKSs (HRPKSs) contain additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) that modify the β-keto groups, leading to a more reduced polyketide backbone. nih.gov The specific combination and programming of these domains determine the final structure of the polyketide product. nih.gov
The formation of the this compound structure involves a series of precise enzymatic steps and intermediate transformations. Following the assembly of the polyketide chain by the PKS, the linear precursor undergoes cyclization to form the pyrone ring. In some cases, the unreduced polyketide can spontaneously cyclize to form a 4-hydroxy-6-methyl-2H-pyran-2-one. nih.gov
Further modifications, such as methylation, are often catalyzed by specific methyltransferases. These enzymes typically utilize S-adenosyl methionine (SAM) as a methyl group donor. nih.gov While the specific methyltransferases involved in the biosynthesis of this compound have not been explicitly detailed in the provided search results, the general mechanism of methylation in polyketide biosynthesis is well-established.
The formation of the furan (B31954) ring fused to the pyran core is another critical step. This can occur through various enzymatic or non-enzymatic cyclization reactions. nih.gov For instance, the cyclization can be influenced by pH, with different conditions favoring the formation of either a pyran or a furan ring from a common precursor. nih.gov
Biogenetic Relationship with Spirodioxynaphthalenes and Preussomerins
The biosynthesis of this compound is biogenetically linked to other complex polyketides, such as spirodioxynaphthalenes and preussomerins. These compounds often share common biosynthetic precursors and enzymatic machinery. The intricate structures of these related natural products suggest a divergent biosynthetic pathway from a common polyketide intermediate. The specific enzymatic steps that channel intermediates towards either the furo[3,2-c]pyran-4-one skeleton or the more complex spirodioxynaphthalene and preussomerin frameworks are a subject of ongoing research.
Comparative Biosynthetic Analyses with Other Furan-Pyran Systems
The biosynthesis of this compound can be better understood through comparative analysis with other furan-pyran systems. Nature has evolved a variety of strategies to construct these fused heterocyclic scaffolds.
For example, the biosynthesis of coumarins, which can contain both furan and pyran rings, involves prenylation of a coumarin (B35378) core followed by cyclization. nih.gov The formation of either a linear or angular furan or pyran ring is determined by the initial prenylation position. nih.gov The cyclization process itself can be either enzymatic or spontaneous and is influenced by factors like pH. nih.gov
Another relevant comparison can be made with the biosynthesis of various substituted 4H-pyran derivatives. Multi-component reactions are often employed in the laboratory synthesis of these compounds, highlighting the modular nature of their construction from simpler building blocks. nih.gov The biological activities of these related pyran derivatives, such as antibacterial and antifungal properties, underscore the importance of this structural motif in natural product chemistry. nih.govnih.gov
The table below provides a summary of key enzymes and intermediates involved in the biosynthesis of pyrone and related systems.
| Enzyme/Intermediate | Function/Description | Relevant Biosynthetic System(s) |
| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acyl-CoA units to form a polyketide chain. wikipedia.org | Furo[3,2-c]pyran-4-ones, Pyrone ring systems, Spirodioxynaphthalenes, Preussomerins |
| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain as a thioester. wikipedia.org | Polyketide biosynthesis |
| Ketosynthase (KS) | Catalyzes the carbon-carbon bond-forming Claisen condensation reaction. wikipedia.org | Polyketide biosynthesis |
| Malonyl-CoA:ACP Transacylase (MAT) | Selects and loads the malonyl-CoA extender units onto the ACP. nih.gov | Polyketide biosynthesis |
| Methyltransferase | Catalyzes the transfer of a methyl group, often from SAM, to the polyketide intermediate. nih.gov | Polyketide biosynthesis |
| 4-hydroxy-6-methyl-2H-pyran-2-one | A common triketide lactone intermediate that can be formed from the spontaneous cyclization of an unreduced polyketide chain. nih.gov | Pyrone biosynthesis |
Synthetic Methodologies for the 6 Methyl 4h Furo 3,2 C Pyran 4 One Core and Its Analogues
Strategies for Furo[3,2-c]pyran-4-one Scaffold Construction
The synthesis of the furo[3,2-c]pyran-4-one core can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable molecular diversity.
Domino Michael-Alkylation Reaction Approaches
A powerful strategy for constructing substituted furanone rings involves a domino Michael addition followed by an O-alkylation reaction. semanticscholar.org This approach has been successfully applied to the synthesis of various 3(2H)-furanones. In a typical sequence, a β-ketoester is deprotonated to form an enolate, which then undergoes a Michael addition to an activated alkene, such as a maleimide. The resulting Michael adduct intermediate then undergoes an intramolecular O-alkylation to furnish the furanone ring. semanticscholar.org While this specific example leads to succinimide-substituted 3(2H)-furanones, the underlying principle of a domino Michael/O-alkylation sequence represents a viable pathway for constructing the furanone portion of the furo[3,2-c]pyran-4-one system, provided appropriately functionalized pyranone precursors are utilized. A catalytic enantioselective variation of this domino reaction has also been developed for the synthesis of dihydrofurans, highlighting the potential for stereocontrol in these transformations. nih.gov
Cascade Annulation Strategies for Heterocyclic Ring Formation
Cascade annulation reactions provide an efficient means to construct the fused furo[3,2-c]pyran-4-one ring system in a single step from simpler precursors. These reactions often involve a sequence of intramolecular events that rapidly build the heterocyclic core. For instance, Ag(I)- or a combination of Ag(I)-Au(I) has been used to catalyze the cascade annulation of alkynols with α-ketoesters. acs.org This process is believed to proceed through the cycloisomerization of the alkynol to form a 6-endo-enol ether, which then undergoes annulation with the α-ketoester to yield furo[2,3-b]pyran-2-ones. acs.org
Another example involves a radical-induced cascade annulation for the synthesis of 2-aryl-4H-chromen-4-ones, a related benzannulated system. This metal- and solvent-free method utilizes propargylamines as precursors, which undergo a sequence of C-N cleavage, intramolecular annulation, and hydrocarbonylation. nih.gov Iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has also been developed to access spirocyclic benzofuran–furocoumarins through a Michael addition, iodination, and intramolecular nucleophilic substitution sequence. mdpi.com These examples of cascade annulations highlight the power of this strategy in rapidly assembling complex heterocyclic frameworks.
A straightforward protocol for synthesizing furo[3,2-c]pyran-4-ones involves the reaction of dehydroacetic acid (DHAA) or its chalcone (B49325) derivatives with α-bromoketones. beilstein-archives.org The proposed mechanism suggests that the potassium salt of DHAA or its chalcone attacks the α-bromoketone, leading to an ether intermediate. This intermediate then cyclizes and dehydrates to form the desired furo[3,2-c]pyran-4-one scaffold. beilstein-archives.org
| Starting Materials | Catalyst/Reagent | Product | Reference |
| Alkynols, α-ketoesters | Ag(I) or Ag(I)-Au(I) | Furo[2,3-b]pyran-2-ones | acs.org |
| Propargylamines | AIBME, (PhSe)2 | 2-Aryl-4H-chromen-4-ones | nih.gov |
| 4-Hydroxycoumarins, Aurones | Iodine | Spirocyclic benzofuran–furocoumarins | mdpi.com |
| Dehydroacetic acid (DHAA) or its chalcones, α-bromoketones | Potassium Carbonate | Furo[3,2-c]pyran-4-ones | beilstein-archives.org |
Oxidation of Hydrofuran Precursors to Furan (B31954) Derivatives
The final step in some synthetic routes to furan-containing heterocycles involves the oxidation of a dihydrofuran or tetrahydrofuran (B95107) precursor. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of furans and formylfurans with hydrogen peroxide has been studied, with the reaction conditions influencing the final products. researchgate.netnih.gov This method can lead to the formation of 2(5H)-furanones and other oxidized furan derivatives. researchgate.netnih.gov
In the context of related heterocyclic systems, the oxidation of tetrahydroquinolines, which can be synthesized via the Povarov reaction, has been shown to lead to aromatization of the quinoline (B57606) ring. researchgate.net While not directly applied to 6-methyl-4H-furo[3,2-c]pyran-4-one in the provided sources, this strategy of late-stage oxidation of a saturated or partially saturated heterocyclic ring is a common and effective method for accessing the corresponding aromatic heterocycle. The choice of oxidant and reaction conditions is critical to achieve the desired transformation without over-oxidation or degradation of the starting material.
Regioselective and Stereoselective Synthetic Methodologies
Control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound and its analogues to ensure the desired isomers are obtained.
A palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones offers a regiocontrolled construction of furo[3,2-c]pyran-4-one derivatives. nih.gov By carefully selecting the reaction temperature, it is possible to regioselectively synthesize two different types of substituted furo[3,2-c]pyran-4-one derivatives. nih.gov This highlights the importance of reaction parameters in directing the outcome of a reaction.
In a different approach, a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org The choice of solvent was found to be crucial, with aprotic solvents having strong dipole moments favoring high regioselectivity. organic-chemistry.org This principle of solvent-controlled regioselectivity could potentially be applied to the synthesis of furo[3,2-c]pyran-4-one derivatives.
Stereoselectivity has been demonstrated in the synthesis of trans-2,6-disubstituted-3-methylidenetetrahydropyran-4-ones. nih.gov These compounds are prepared through a series of reactions starting from 6-alkyl(aryl)-3-diethoxyphosphoryldihydropyran-4-ones. The stereochemical outcome of these reactions is crucial for establishing the relative configuration of the substituents on the pyran ring. nih.gov
Chemical Derivatization and Functionalization of the Furo[3,2-c]pyran-4-one System
The ability to introduce or modify substituents at specific positions of the furo[3,2-c]pyran-4-one core is essential for structure-activity relationship (SAR) studies and the development of analogues with improved properties.
Substituent Introduction and Modification at Specific Positions (e.g., 2-, 3-, 6-positions)
The functionalization of the furo[3,2-c]pyran-4-one system can be achieved through various reactions targeting specific positions. For instance, novel 2-arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones can be prepared through the condensation of 6-methyl-4H-furo[3,2-c]pyran-3,4-dione with benzaldehydes. researchgate.net This demonstrates a method for introducing substituents at the 2-position.
The synthesis of 4H-pyran derivatives through a three-component reaction of a 1,3-diketone, an aldehyde, and malononitrile (B47326) allows for the introduction of various substituents on the pyran ring. nih.gov By choosing different starting materials, a library of 4H-pyran derivatives with diverse substitution patterns can be generated. nih.gov This approach could be adapted to create substituted furo[3,2-c]pyran-4-one analogues.
Furthermore, the synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been described, enabling chemoselective cross-coupling reactions. nih.gov This strategy of incorporating "handles" for further modification is a powerful tool for creating a wide range of derivatives from a common intermediate.
The interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has been investigated, showing that the reaction pathway depends on the nature of the nucleophile. beilstein-journals.org Aliphatic amines lead to the formation of enamines at the 7-position, while dinucleophiles can result in recyclization and opening of the furan ring. beilstein-journals.org This reactivity provides opportunities for diverse functionalization and scaffold hopping.
| Position of Functionalization | Synthetic Method | Resulting Structure | Reference |
| 2-position | Condensation with benzaldehydes | 2-Arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones | researchgate.net |
| General Pyran Ring | Three-component reaction (1,3-diketone, aldehyde, malononitrile) | Substituted 4H-pyrans | nih.gov |
| 3- and 5-positions (in furo[2,3-b]pyridines) | Incorporation of functional handles | Furo[2,3-b]pyridines amenable to cross-coupling | nih.gov |
| 7-position (in 2H-furo[3,2-b]pyran-2-ones) | Reaction with aliphatic amines | Enamines | beilstein-journals.org |
Synthesis of Complex Substituted Furo[3,2-c]pyran-4-one Derivatives
The synthesis of complex substituted furo[3,2-c]pyran-4-one derivatives has been an area of significant research interest due to the diverse biological activities associated with this heterocyclic scaffold. Various synthetic strategies have been developed to introduce a wide range of substituents onto the core structure, allowing for the exploration of structure-activity relationships. These methodologies often involve multi-component reactions or sequential transformations to build the desired molecular complexity.
One prominent approach involves the condensation of a 4-hydroxypyrone derivative with a suitable electrophile. For instance, the reaction of two equivalents of 4-hydroxy-6-methyl-2H-pyran-2-one with arylglyoxals in boiling formic acid has been shown to yield 4H-furo[3,2-c]pyran-4-ones. researchgate.net This method provides a direct route to installing an aryl group at the 2-position of the furo[3,2-c]pyran-4-one core.
A versatile one-pot synthesis has been developed starting from dehydroacetic acid (DHA) or its chalcones. beilstein-archives.org This method involves the reaction with α-bromoketones in the presence of a base like potassium carbonate in acetonitrile. The reaction proceeds through the formation of an intermediate ether, which then undergoes in-situ cyclization and dehydration to afford the furo[3,2-c]pyran-4-one scaffold. beilstein-archives.org This strategy allows for the introduction of various substituents at the 2, 3, and 7-positions, depending on the structure of the starting chalcone and α-bromoketone.
Another innovative method utilizes the photochemical reactivity of 2,3-disubstituted 4H-furo[3,2-c]pyran-4-ones. researchgate.net This process involves the photocyclization of a hexatriene system within the molecule, followed by aromatization through the elimination of a water molecule to form fused 1H-pyrano[4,3-b]benzofuran-1-ones. researchgate.net
Furthermore, derivatives of natural products have been used as starting materials. For example, 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives have been synthesized from neo-tashinlactone. researchgate.net
The following tables summarize some of the key synthetic methodologies and the types of derivatives obtained.
Table 1: Synthesis of Furo[3,2-c]pyran-4-ones from Dehydroacetic Acid (DHA) or its Chalcones and α-Bromoketones beilstein-archives.org
| Starting Material | α-Bromoketone | Base/Solvent | Product |
| Dehydroacetic acid | Various substituted phenacyl bromides | K₂CO₃/Acetonitrile | 2-Aryl-3-aroyl-6-methyl-4H-furo[3,2-c]pyran-4-ones |
| DHA Chalcones | Various substituted phenacyl bromides | K₂CO₃/Acetonitrile | 2-Aryl-3-aroyl-7-styryl-4H-furo[3,2-c]pyran-4-ones |
Table 2: Synthesis of 4H-Furo[3,2-c]pyran-4-ones via Condensation researchgate.net
| 4-Hydroxypyrone Derivative | Reagent | Conditions | Product |
| 4-hydroxy-6-methyl-2H-pyran-2-one (2 equiv.) | Arylglyoxals | Boiling Formic Acid | 2-Aryl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-6-methyl-4H-furo[3,2-c]pyran-4-one |
Computational Chemistry and Theoretical Investigations of 6 Methyl 4h Furo 3,2 C Pyran 4 One
Quantum Mechanical (QM) Calculations for Conformational Analysis and Stability
Quantum mechanical calculations are a cornerstone for elucidating the three-dimensional structures and relative stabilities of different conformers of molecules. For derivatives of the 6-methyl-4H-furo[3,2-c]pyran-4-one scaffold, conformational analysis has been performed to determine the most stable isomeric forms.
In a study on (E)-6-methyl-2-(2-phenylhydrazono)-4H-furo[3,2-c]pyran, a derivative of the core structure, conformational analysis was carried out to identify the most stable isomer. researchgate.net This was achieved by calculating the potential energy profile, which helps in understanding the energy landscape of the molecule and locating the global minimum corresponding to the most stable conformation. The nature of the different isomers with respect to the N–N bond was confirmed through frequency calculations of the normal modes of vibration. researchgate.net
Table 1: Computational Details for Conformational Analysis of a this compound Derivative
| Parameter | Specification |
|---|---|
| Molecule Studied | (E)-6-methyl-2-(2-phenylhydrazono)-4H-furo[3,2-c]pyran |
| Computational Method | PBE1PBE functional |
| Basis Set | LANL2DZ |
| Software | Gaussian 09 |
| Objective | Determination of the most stable conformer |
Density Functional Theory (DFT) for Mechanistic Studies of Synthetic Reactions and Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of chemical reactions and understanding the electronic characteristics of molecules. While specific DFT studies on the synthetic reactions of the parent this compound are not widely available, research on related furo[3,2-c]pyranone systems highlights the utility of this approach.
For instance, DFT calculations have been employed to rationalize the regioselectivity observed in the synthesis of halogenated products that serve as key building blocks for accessing polycyclic natural product skeletons. Current time information in Oskarshamn, SE. Furthermore, investigations into the reactivity of related pyrone derivatives often utilize DFT to suggest reaction mechanisms. For example, in the study of pyridium ylide-initiated ring opening of cyclopropenones, DFT calculations helped to elucidate a mechanism involving the elimination of the catalyst and a final 6π-electrocyclization. researchgate.net The electronic properties, such as the distribution of electron density and molecular orbitals, are also commonly investigated using DFT to predict sites of reactivity.
Advanced Spectroscopic Property Prediction via Computational Methods (e.g., Calculated ECD Spectra for Absolute Configuration Confirmation)
A significant application of computational chemistry in the study of natural products containing the this compound moiety is the prediction of spectroscopic properties, particularly for the determination of absolute stereochemistry. Electronic Circular Dichroism (ECD) spectroscopy, when combined with quantum mechanical calculations, is a powerful method for assigning the absolute configuration of chiral molecules.
This approach has been pivotal in the structural elucidation of complex natural products like lasiodiplodiapyrones A and B. Current time information in Oskarshamn, SE.beilstein-journals.orgnih.govsigmaaldrich.comnih.gov These compounds possess an unexpected this compound unit within a highly functionalized and complex polycyclic system. Current time information in Oskarshamn, SE.beilstein-journals.orgnih.govsigmaaldrich.comnih.gov The absolute configurations of these intricate molecules were determined by comparing their experimental ECD spectra with the spectra calculated for different possible stereoisomers. Current time information in Oskarshamn, SE.nih.govsigmaaldrich.comnih.gov The excellent agreement between the experimental and a specific calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
Different DFT functionals have been tested for their accuracy in predicting ECD spectra. It has been noted that for conformationally flexible molecules, the choice of functional is critical. For example, while the RSH–GGA functional ωB97X-D was found to sometimes overestimate van der Waals interactions, global-hybrid–GGA functionals like B3LYP have been shown to provide reliable results for conformational analyses leading to accurate ECD spectra prediction. nih.gov
Table 2: Application of ECD Calculations in Compounds Containing the this compound Moiety
| Compound Family | Computational Goal | Key Finding |
|---|---|---|
| Lasiodiplodiapyrones A and B | Determination of absolute configuration | The unexpected this compound moiety was part of a complex structure whose stereochemistry was confirmed by comparing experimental and calculated ECD spectra. Current time information in Oskarshamn, SE.beilstein-journals.orgnih.govsigmaaldrich.comnih.gov |
| General Preussomerin Derivatives | Structural Elucidation | ECD calculations were essential in assigning the absolute configurations of these complex natural products. Current time information in Oskarshamn, SE.beilstein-journals.orgnih.govsigmaaldrich.comnih.gov |
Molecular Modeling and Docking Studies (if applicable to predicted interactions)
Molecular modeling and docking studies are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. While there are no specific docking studies reported for this compound itself, research on structurally related fused heterocyclic systems demonstrates the potential of this approach.
For example, in silico docking assays have been performed on C(4) and C(1) derivatives of furo[3,4-c]pyridine-3-ones, which share a similar fused ring structure, to investigate their inhibitory effects on the constitutive proteasome (c20S) and its immunoisoform (i20S). These studies revealed that specific derivatives could act as potent and site-specific inhibitors. The docking simulations provided insights into the binding modes of these compounds within the catalytic sites of the proteasome, explaining the observed inhibitory activity and selectivity.
Such studies underscore the potential for derivatives of this compound to be investigated as biologically active agents through molecular modeling and docking, guiding the design of new therapeutic compounds.
Molecular Mechanisms of Biological Activity Associated with the 6 Methyl 4h Furo 3,2 C Pyran 4 One Moiety
Modulation of Inflammatory Pathways
The inflammatory response is a complex biological process involving a variety of signaling pathways and molecular mediators. The 6-methyl-4H-furo[3,2-c]pyran-4-one scaffold is present in compounds that can modulate these pathways, particularly through the inhibition of nitric oxide production.
Inhibition of Nitric Oxide (NO) Production via Associated Natural Products
Nitric oxide (NO) is a critical signaling molecule in the inflammatory process, produced by nitric oxide synthase (iNOS) in macrophages. Overproduction of NO is associated with chronic inflammatory conditions. Certain natural products containing a furo[2,3-b]pyran scaffold, a related structure to this compound, have been identified as potential inhibitors of NO production in lipopolysaccharide-activated macrophages. google.com For instance, guaianolide, a natural product with a furo[2,3-b]pyran structure, is noted for its probable potential to inhibit nitric oxide production. google.com This suggests that the furo-pyranone core may be a key pharmacophore for anti-inflammatory activity by targeting the NO pathway.
Interaction with Cellular Energy Metabolism (Inference from Related Pyrone Systems)
The pyrone ring system, a key component of the this compound structure, is found in numerous natural compounds that interfere with cellular energy metabolism. This interference often occurs through the inhibition of mitochondrial oxidative phosphorylation and ATP synthase.
Inhibition of Mitochondrial Oxidative Phosphorylation
Mitochondrial oxidative phosphorylation is the primary process by which cells generate ATP. This process can be disrupted by various inhibitors. Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to act as uncouplers of oxidative phosphorylation, leading to stimulated respiration but inhibited ATP synthesis and a collapse of the mitochondrial membrane potential. nih.gov For example, drugs like diclofenac, piroxicam, indomethacin, nimesulide, and meloxicam (B1676189) exhibit these effects. nih.gov While not directly containing the furo-pyranone structure, their action on mitochondria highlights a potential mechanism for related heterocyclic compounds. Furthermore, oligomycin, a macrolactone, inhibits oxidative phosphorylation by blocking ATP synthesis via its binding to the Fo portion of ATP synthase. nih.gov
ATP Synthase Inhibition
ATP synthase (also known as Complex V) is a critical enzyme in the final step of ATP production. dntb.gov.ua Its inhibition can have profound effects on cellular energy levels. patsnap.com A number of natural products containing an α-pyrone ring are known to be potent inhibitors of ATP synthase. nih.gov
Mycotoxins such as aurovertin, which contain a polyenic α-pyrone structure, inhibit the ATPase activity of the F1 subunit of ATP synthase in mitochondria. nih.govnih.gov Aurovertin binds to the β subunit of ATP synthase and acts as an uncompetitive inhibitor of its ATPase activity. nih.gov These inhibitors are thought to block the rotation of the γ subunit, which is essential for both ATP synthesis and hydrolysis. nih.gov The table below summarizes the inhibitory action of some α-pyrone derivatives on ATP synthase.
| Inhibitor | Target Subunit | Mechanism of Action |
| Aurovertin | F1 (β subunit) | Uncompetitively inhibits ATPase activity. nih.gov |
| Resveratrol | F1 (γ subunit) | Binds to a hydrophobic pocket, blocking the rotation of the γ subunit. nih.govnih.gov |
| Oligomycin | Fo | Blocks proton conduction through the Fo sector. nih.govyoutube.com |
This table presents data on ATP synthase inhibitors with pyrone or related structures, illustrating the potential mechanisms for compounds containing the this compound moiety.
Antimicrobial Activity Mechanisms (as observed in parent natural products containing the moiety)
The furo-pyranone scaffold is also implicated in the antimicrobial properties of several natural and synthetic compounds, particularly their antifungal effects.
Antifungal Effects against Pathogenic Strains
Natural and synthetic compounds containing pyran-based structures have demonstrated notable antifungal activity against a range of pathogenic fungi. The mechanism of action often involves the disruption of the fungal cell membrane integrity, frequently by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. nih.gov
For example, a series of synthesized 4-methyl-6-alkyl-α-pyrones were tested against several pathogenic fungi, including Sclerotium rolfsii, Rhizoctonia bataticola, and Pythium aphanidermatum. nih.gov Compounds with longer alkyl chains, such as 4-methyl-6-hexyl-α-pyrone and 4-methyl-6-heptyl-α-pyrone, were found to be particularly effective, inhibiting mycelial growth by approximately 50% at concentrations between 15-50 µg/mL. nih.gov The antifungal activity of these pyrone derivatives appears to be associated with the length of the C-6 side chain. nih.govusda.gov
The table below details the antifungal activity of selected 4-methyl-6-alkyl-α-pyrones.
| Compound | Target Fungi | ED50 (µg/mL) |
| 4-methyl-6-butyl-α-pyrone | S. rolfsii, R. bataticola, P. aphanidermatum, M. phaseolina, P. debaryanum, R. solani | 15-50 |
| 4-methyl-6-pentyl-α-pyrone | S. rolfsii, R. bataticola, P. aphanidermatum, M. phaseolina, P. debaryanum, R. solani | 15-50 |
| 4-methyl-6-hexyl-α-pyrone | S. rolfsii, R. bataticola, P. aphanidermatum, M. phaseolina, P. debaryanum, R. solani | 15-50 |
| 4-methyl-6-heptyl-α-pyrone | S. rolfsii, R. bataticola, P. aphanidermatum, M. phaseolina, P. debaryanum, R. solani | 15-50 |
This table showcases the effective concentrations (ED50) of various 4-methyl-6-alkyl-α-pyrones against a panel of pathogenic fungi, as reported in scientific literature. nih.gov
Antibacterial Effects against Bacterial Species
The this compound moiety and its derivatives have been the subject of research to determine their potential as antibacterial agents. Studies have shown that modifications to the core structure can lead to compounds with notable activity against a range of both Gram-positive and Gram-negative bacteria.
Derivatives of 4H-pyran are recognized for their wide array of biological activities, including antibacterial properties. nih.govresearchgate.net The core 4H-pyran structure is a component of various natural products and serves as a valuable scaffold in the development of new therapeutic agents. nih.gov Research into this class of compounds is driven by the increasing global challenge of microbial resistance to existing antibiotics. nih.gov
Synthetic derivatives of the 4H-pyran structure have been evaluated for their in vitro antibacterial efficacy against several bacterial strains. For instance, a series of novel spiro-4H-pyran derivatives demonstrated moderate to potent antibacterial activity. nih.gov One particular compound from this series, designated as 4l, showed significant inhibition against all tested bacterial strains, with particular effectiveness against Streptococcus pneumoniae and Escherichia coli. nih.gov Further studies on this compound confirmed its bactericidal nature. nih.gov
In another study, various 4H-pyran derivatives were synthesized and tested against Gram-positive bacteria. mdpi.com Two compounds, 4g and 4j, were effective against all tested Gram-positive isolates except for Bacillus cereus, showing lower IC₅₀ values than the reference antibiotic, ampicillin. mdpi.com Specifically, compound 4g was most active against Bacillus subtilis. mdpi.com
The antibacterial activity of these compounds is influenced by the specific chemical groups attached to the pyran ring. It has been observed that derivatives with electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl) groups, tend to exhibit greater activity compared to those with electron-donating groups like methoxy (B1213986) (OMe) or an unsubstituted phenyl ring. nih.gov
Investigations into related furo[3,2-c]pyran structures have also yielded promising results. A study focusing on the synthesis of 2-pyrone-based hydrazones from 6-methyl-2H-furo[3,2-c]pyran-3,4-dione highlighted the antimicrobial potential of this class of compounds. researchgate.net One synthesized compound exhibited promising activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, while others showed excellent activity against the Gram-negative Escherichia coli. researchgate.net
The table below summarizes the minimum inhibitory concentration (MIC) values for selected pyran derivatives against various bacterial species, illustrating their range of activity.
| Compound/Derivative | Bacterial Species | MIC (µg/mL) | Reference |
| Compound 4l (spiro-4H-pyran) | Streptococcus pneumoniae | 125 | nih.gov |
| Escherichia coli | 125 | nih.gov | |
| Compound 5d (spiroaminopyran) | Staphylococcus aureus (clinical isolate) | 32 | nih.gov |
| Streptococcus pyogenes (clinical isolate) | 64 | nih.gov | |
| Compound 12 | Bacillus subtilis | 3.125 | nih.gov |
Q & A
What are the established synthetic methodologies for 6-methyl-4H-furo[3,2-c]pyran-4-one and its derivatives in academic research?
Basic Research Question
The palladium-catalyzed cyclization of propargylic carbonates with 4-hydroxy-2-pyrones is a key method for regiocontrolled synthesis of furo[3,2-c]pyran-4-one derivatives. This approach enables precise substitution at the 3-position of the pyranone ring, critical for bioactivity optimization . Other methods include Claisen-Schmidt condensations and microwave-assisted cyclization, which improve reaction efficiency and yield for derivatives like 6-phenyl and 6-styryl analogs .
How is the anticancer activity of this compound derivatives evaluated in vitro, and what are the key findings?
Basic Research Question
Anticancer activity is typically assessed using the Sulforhodamine B (SRB) assay at 50 μM concentrations across six cancer cell lines (e.g., HCT-116, MCF-7, PC-3). For example, compound 9f (a furo[3,2-c]chromen-4-one derivative) showed 100% growth inhibition in HCT-116 colon cancer cells, outperforming paclitaxel in certain models . Advanced studies report IC50 values for lead compounds, such as 9d (2.8 µM in MCF-7) and 9f (3.8 µM in PC-3), highlighting structural advantages of chromen-4-one over pyran-4-one scaffolds .
What structural modifications enhance the biological activity of furo[3,2-c]pyran-4-one derivatives, based on structure-activity relationship (SAR) studies?
Advanced Research Question
Substituting the 3-methyl group with a styryl moiety significantly enhances cytotoxicity. For instance, 5a and 5b (styryl-substituted pyran-4-ones) showed 51–57% inhibition in PC-3 and MCF-7 cells, while chromen-4-one derivatives like 9f achieved sub-5 µM IC50 values due to improved π-π stacking with cellular targets . Electron-withdrawing groups at the 6-position further optimize antimicrobial activity, as seen in 5h (MIC = 0.007 µmol/mL against E. coli) .
How do researchers address contradictory cytotoxicity data of furo[3,2-c]pyran-4-one derivatives across different cancer cell lines?
Advanced Research Question
Discrepancies in cytotoxicity (e.g., 5c showing 57% inhibition in MCF-7 but <20% in SW620) are attributed to cell line-specific factors like metabolic activity or membrane transporter expression. Researchers mitigate this by:
- Validating hits in 3D tumor spheroids to mimic in vivo heterogeneity.
- Cross-referencing data with genomic databases (e.g., CCLE) to identify responsive genetic profiles.
- Using multi-dose assays (e.g., IC50 gradients) to confirm potency thresholds .
What in vitro models and methodologies are employed to assess the antimicrobial efficacy of this compound derivatives?
Basic Research Question
Antimicrobial activity is tested via broth microdilution against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli), and fungal strains (C. albicans, A. niger). Compounds like 5c and 5d demonstrated MICs of 0.006–0.007 µmol/mL against fungi, surpassing fluconazole. Bacterial assays use norfloxacin as a reference, with 9f achieving MIC = 0.012 µmol/mL against S. aureus .
What natural sources produce furo[3,2-c]pyran-4-one analogs, and how do their bioactivities compare to synthetic derivatives?
Advanced Research Question
Natural analogs like neo-tanshinlactone (from Salvia miltiorrhiza) and phelligridins (from Phellinus igniarius) exhibit moderate cytotoxicity (IC50 ~10–50 µM) but provide structural templates for synthetic optimization. For example, synthetic 9f (IC50 = 3.8 µM) is 10-fold more potent than natural niveulone (IC50 = 45 µM) due to targeted substituent engineering .
What analytical techniques are critical for characterizing the purity and structure of this compound in synthetic chemistry research?
Basic Research Question
1H/13C NMR (e.g., Figure 6 in ) and HSQC correlations resolve regiochemistry, while HPLC-MS ensures purity (>95%). X-ray crystallography is used for ambiguous stereocenters in natural analogs . Advanced studies employ DFT calculations to predict electronic effects of substituents on reactivity .
How do substituent positions on the furo[3,2-c]pyran-4-one core influence its pharmacokinetic properties and toxicity profiles?
Advanced Research Question
3-Styryl substitution improves lipophilicity (clogP ~2.5), enhancing membrane permeability but risking hepatotoxicity. Carboxylic acid derivatives at the 6-position (e.g., 5h ) reduce logP (<1.0) and improve aqueous solubility for in vivo applications. Toxicity is screened via hemolysis assays and mitochondrial membrane potential tests in non-cancerous cell lines (e.g., HEK-293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
